molecular formula C19H20N6O4S B3000328 4-(1,7-dimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide CAS No. 921042-27-5

4-(1,7-dimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide

Cat. No. B3000328
CAS RN: 921042-27-5
M. Wt: 428.47
InChI Key: QRICQMBKQKXSHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,7-dimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H20N6O4S and its molecular weight is 428.47. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

One significant application of derivatives of benzenesulfonamide, closely related to the specified compound, is in photodynamic therapy for cancer treatment. A study by Pişkin, Canpolat, & Öztürk (2020) discussed a zinc phthalocyanine substituted with benzenesulfonamide derivative groups, which exhibited promising properties as a photosensitizer in photodynamic therapy. This compound showed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of New Heterocycles

In the field of heterocyclic chemistry, derivatives of the specified compound are used in synthesizing new heterocycles. Shimada, Kuroda, & Suzuki (1993) described the synthesis of new compounds like 7,8-dihydro-1H-imidazo[2,1-i]purin-5(4H)-ones, which were achieved by treating 6-methylthio-7H-purin-2(3-H)-ones with appropriate aminoalcohol followed by dehydrative cyclization (Shimada, Kuroda, & Suzuki, 1993).

Enzyme Inhibition and Molecular Docking Study

Derivatives of benzenesulfonamides, structurally similar to the compound , are also explored for enzyme inhibition and molecular docking studies. Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole and sulfisoxazole and assessed their effects on various enzyme activities. Molecular docking studies were performed to determine the probable binding mode of these compounds into the active site of enzymes (Alyar et al., 2019).

properties

IUPAC Name

4-[4,7-dimethyl-2-(2-methylprop-2-enyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O4S/c1-11(2)9-24-17(26)15-16(22(4)19(24)27)21-18-23(15)10-12(3)25(18)13-5-7-14(8-6-13)30(20,28)29/h5-8,10H,1,9H2,2-4H3,(H2,20,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRICQMBKQKXSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)S(=O)(=O)N)N(C(=O)N(C3=O)CC(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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